molecular formula C10H8O2 B1600815 2,3-Dihydro-1,4-naphthoquinone CAS No. 21545-31-3

2,3-Dihydro-1,4-naphthoquinone

Cat. No.: B1600815
CAS No.: 21545-31-3
M. Wt: 160.17 g/mol
InChI Key: ZWGGJMFMHQHTFR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and a hydrogenated 2,3-double bond

Safety and Hazards

When handling 2,3-Dihydro-1,4-naphthoquinone, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Diaminoquinones with a captodatively stabilized biradicaloid structure are candidates for singlet fission . This suggests that 2,3-Dihydro-1,4-naphthoquinone and related compounds could have potential applications in the field of energy, particularly in solar energy conversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,4-naphthoquinone. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out in a high-pressure reactor to ensure efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-naphthoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell death. This property is exploited in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1,4-naphthoquinone is unique due to its hydrogenated 2,3-double bond, which imparts distinct chemical reactivity compared to its parent compound and other derivatives. This feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dihydronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGGJMFMHQHTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467177
Record name 2,3-Dihydro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21545-31-3
Record name 2,3-Dihydro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of naphthoquinone (50 mg, 0.31 mmol) and rac-32 (10.0 mg, 0.0063 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 72 h. Filtration of the reaction mixture and evaporation of the solvent gave the crude product, which was purified by column chromatography (30% EtOAc in hexane, silica gel) to give 47 (45 mg, 89%) as a 2:1 mixture of 2,3-dihydronaphthalene-1,4-dione and 1,4-dihydronaphthalene-1,4-diol. 1H NMR (300 MHz, acetone-d6, 2,3-dihydronaphthalene-1,4-dione33): δ 8.00-7.97 (m, 2H), 7.83-7.81 (m, 2H), 3.11 (s, 4H); 1,4-(dihydronaphthalene-1,4-diol34): δ 8.32 (bs, 2H), 8.18-8.15 (m, 2H), 7.47-7.43 (m, 2H), 6.73 (s, 2H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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